Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The presence of a chloro substituent at the 6-position and an ethyl ester group at the 2-position further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with a suitable aldehyde under controlled conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Chloro Substituent: The chloro substituent is introduced at the 6-position of the pyrrolo[2,3-b]pyridine core through a halogenation reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties .
Scientific Research Applications
Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, differentiation, and survival . By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives also possess a fused ring system and are known for their diverse biological activities.
Quinolone Derivatives: Quinolone derivatives have a similar heterocyclic structure and are widely used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)9(15)7-5-13-10-6(7)3-4-8(12)14-10/h3-5H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWIOHILAZEGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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